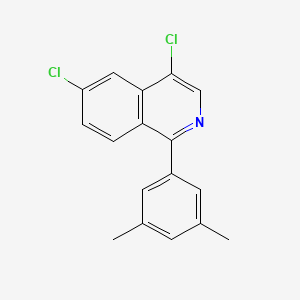

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline

Beschreibung

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a halogenated isoquinoline derivative featuring a dichloro substitution at positions 4 and 6 of the isoquinoline core, along with a 3,5-dimethylphenyl group at position 1. This structural configuration confers unique electronic and steric properties to the compound. Isoquinoline derivatives are widely studied for their pharmacological and agrochemical applications, particularly as enzyme inhibitors or herbicides, making this compound a subject of interest in structure-activity relationship (SAR) studies.

Eigenschaften

Molekularformel |

C17H13Cl2N |

|---|---|

Molekulargewicht |

302.2 g/mol |

IUPAC-Name |

4,6-dichloro-1-(3,5-dimethylphenyl)isoquinoline |

InChI |

InChI=1S/C17H13Cl2N/c1-10-5-11(2)7-12(6-10)17-14-4-3-13(18)8-15(14)16(19)9-20-17/h3-9H,1-2H3 |

InChI-Schlüssel |

PUFUMWBNIQYDCW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C2=NC=C(C3=C2C=CC(=C3)Cl)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps :

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenylamine and 4,6-dichloroisoquinoline.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol (EtOH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to scale up the synthesis.

Analyse Chemischer Reaktionen

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline has several scientific research applications, including :

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Electronic and Lipophilic Properties

The 3,5-dimethylphenyl group in 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a critical structural feature shared with bioactive analogs. For example, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () demonstrated potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), attributed to the electron-withdrawing nature of substituents and optimal lipophilicity . Similarly, the dimethylphenyl group in the target compound likely enhances its interaction with hydrophobic binding pockets in biological targets.

In contrast, methoxy-substituted isoquinolines (e.g., 6,7-dimethoxy derivatives in ) exhibit reduced lipophilicity due to the polar methoxy groups, which may limit their membrane penetration compared to chloro- or methyl-substituted analogs .

Chlorine vs. Other Halogens or Functional Groups

The dichloro substitution at positions 4 and 6 distinguishes the target compound from iodo- or methoxy-substituted isoquinolines. For instance, the iodo-containing derivative in (C₂₀H₂₃ClINO₄) has a molar mass of 503.76 g/mol, significantly higher than typical chloro analogs, which may affect solubility and pharmacokinetics . Chlorine’s smaller atomic radius and stronger electron-withdrawing effect compared to iodine or methoxy groups could lead to tighter binding in enzyme active sites.

Positional Isomerism and Activity

The 3,5-dimethyl substitution on the phenyl ring is strategically advantageous. highlights that substituents at the 3,5-positions (vs. 2,5- or other positions) optimize PET inhibition due to balanced steric and electronic effects .

Data Table: Key Structural and Functional Comparisons

Biologische Aktivität

4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular structure of 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline consists of an isoquinoline core substituted with two chlorine atoms and a dimethylphenyl group. The synthesis typically involves the reaction of appropriate precursors through methods such as the Bischler–Napieralski reaction or other cyclization techniques.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have reported that isoquinoline derivatives possess potent anticancer properties. For instance, derivatives similar to 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline have shown significant cytotoxic effects against various cancer cell lines.

- Antiviral Properties : Research indicates that isoquinoline derivatives can inhibit viral replication. For example, compounds with similar structures have demonstrated activity against dengue virus and other viral pathogens.

- Neuroprotective Effects : Some studies suggest that isoquinoline compounds may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study evaluated the cytotoxic effects of various isoquinoline derivatives against human cancer cell lines. The results indicated that 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline exhibited an IC50 value of approximately 20 nM against MCF-7 breast cancer cells, suggesting potent anticancer activity. The mechanism of action is believed to involve interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline | MCF-7 | 20 | Tubulin polymerization interference |

| Similar Derivative | KB-V1 | 14 | ROS generation |

Antiviral Activity

In vitro studies have shown that certain isoquinoline derivatives can inhibit the replication of viruses such as dengue and influenza. For example, derivatives similar to 4,6-Dichloro-1-(3,5-dimethylphenyl)isoquinoline displayed IC50 values ranging from 0.49 µM to 3.03 µM against viral strains . These compounds were found to act at an early stage of the viral lifecycle without being virucidal.

Neuroprotective Effects

Research has indicated that isoquinoline compounds may protect neurons from oxidative stress and apoptosis. In models of Parkinson's disease, certain derivatives exhibited protective effects against neurotoxic agents . This property suggests potential therapeutic applications for neurodegenerative disorders.

Case Studies

- Cytotoxicity in Cancer Cells : A recent study demonstrated that the compound significantly reduced cell viability in various cancer cell lines while maintaining low cytotoxicity in normal cells.

- Viral Inhibition : In a controlled experiment, the compound was tested against dengue virus-infected cells, showing a marked reduction in viral load compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.